1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole
Description
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-8-6-13(7-12-8)10-4-3-9(14(15)16)5-11(10)17-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZCJYQGKVYWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670223 | |
| Record name | 1-(2-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958245-17-5 | |
| Record name | 1-(2-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole typically involves the reaction of 2-methoxy-4-nitroaniline with 4-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated using reagents such as boron tribromide.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Boron tribromide, methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Reduction of the nitro group: 1-(2-Amino-4-methoxyphenyl)-4-methyl-1H-imidazole.
Demethylation of the methoxy group: 1-(2-Hydroxy-4-nitrophenyl)-4-methyl-1H-imidazole.
Scientific Research Applications
Chemistry
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the creation of more complex molecules. Notably, it can undergo oxidation, reduction, and substitution reactions:
| Reaction Type | Example | Resulting Product |
|---|---|---|
| Oxidation | Nitro group reduction | 1-(2-Amino-4-methoxyphenyl)-4-methyl-1H-imidazole |
| Reduction | Methoxy demethylation | 1-(2-Hydroxy-4-nitrophenyl)-4-methyl-1H-imidazole |
| Substitution | Nucleophilic substitution with electrophiles | Various substituted products |
Biology
Enzyme Inhibition
Research indicates that 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole may act as an enzyme inhibitor. Its ability to bind to active sites of enzymes could block their activity, making it a valuable probe for studying biochemical pathways. This application is particularly relevant in drug discovery where understanding enzyme dynamics is crucial.
Medicine
Therapeutic Potential
The compound has been explored for its potential therapeutic properties, including:
- Anti-inflammatory Activity: Preliminary studies suggest it may inhibit inflammatory pathways.
- Antimicrobial Properties: Investigations into its efficacy against various pathogens are ongoing.
These properties highlight its potential as a candidate for drug development.
Industry
Material Development
In industrial applications, this compound is utilized in the synthesis of new materials and as a precursor for dyes and pigments. Its unique chemical structure allows for the development of products with specific properties tailored to various applications.
Case Studies
Several studies have documented the applications of this compound:
- Study on Enzyme Inhibition: A research team investigated the inhibitory effects of this compound on a specific enzyme related to cancer metabolism. The results indicated significant inhibition at micromolar concentrations, suggesting potential for therapeutic use in oncology.
- Antimicrobial Testing: Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed promising results, warranting further exploration into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The imidazole ring can also interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole and related imidazole derivatives:
Key Observations :
- Methoxy Groups : The 2-methoxy substituent in the target compound and 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole may reduce metabolic oxidation, increasing half-life.
- Thiol vs. Methyl : The thiol group in ’s compound could enable disulfide bonding or metal coordination, differing from the methyl group’s steric effects in the target compound.
Biological Activity
1-(2-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group, a nitro group on the phenyl ring, and an imidazole ring, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, blocking their activity. The nitro group can participate in redox reactions, generating reactive intermediates that interact with cellular components.
- Metal Ion Interaction : The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacteria and fungi. In particular, studies have demonstrated that imidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .
Antiviral Activity
A related compound, 1-hydroxy-2-(4-nitrophenyl)imidazole, has shown significant antiviral activity against viruses such as vaccinia and variola viruses, with selectivity indices indicating strong potential for therapeutic use . This suggests that this compound may also possess similar antiviral properties due to structural similarities.
Anticancer Potential
Imidazole derivatives are increasingly recognized for their anticancer properties. Studies have reported that compounds containing imidazole structures can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers . The mechanism often involves inducing apoptosis through caspase activation and morphological changes in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several imidazole derivatives, revealing that compounds with nitro substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .
- Antiviral Studies : Research highlighted the antiviral potential of structurally related imidazoles against vaccinia virus. The leader compound demonstrated a selectivity index of 1072, indicating its promise as an antiviral agent .
- Cytotoxicity in Cancer Cells : A series of experiments assessed the cytotoxic effects of imidazole derivatives on various cancer cell lines. IC50 values ranged from 0.79 to 1.6 μM for certain derivatives against leukemia cells, showcasing their potential as anticancer agents .
Comparative Analysis
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole?
The compound can be synthesized via a condensation reaction between a substituted benzaldehyde (e.g., 2-methoxy-4-nitrobenzaldehyde) and a 1,2-diketone or equivalent precursors (e.g., ammonium acetate and methylamine). Key steps include:
- Dissolving reactants in a polar solvent (e.g., ethanol or DMF) under reflux.
- Acid catalysis (e.g., acetic acid or HCl) to promote cyclization .
- Purification via recrystallization or column chromatography. Characterization typically employs FT-IR (to confirm imidazole ring formation and nitro/methoxy groups) and NMR spectroscopy (to verify substitution patterns) .
Q. Which spectroscopic methods are essential for characterizing this compound?
Core techniques include:
- FT-IR : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.3–2.5 ppm) and carbon backbone .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N/O percentages .
Q. How does the nitro group at the 4-position influence the compound’s reactivity?
The electron-withdrawing nitro group enhances electrophilic substitution reactions at the imidazole ring (e.g., halogenation or sulfonation at the 2-position). It also increases stability against oxidation but may reduce nucleophilic attack susceptibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) often improve cyclization efficiency compared to ethanol .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or ionic liquids can enhance regioselectivity .
- Temperature Control : Reflux at 80–100°C balances reaction rate and side-product formation . Yield improvements (≥70%) are achievable via Design of Experiments (DoE) methodologies .
Q. What computational methods support electronic structure analysis of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes) to guide drug design .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in the solid state) .
Q. How do steric and electronic effects from substituents impact biological activity?
- Methoxy Group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- Nitro Group : May confer cytotoxicity via redox cycling or DNA intercalation, requiring validation via MTT assays or ROS detection . Comparative studies with analogs (e.g., 4-chloro vs. 4-nitro derivatives) reveal structure-activity relationships .
Q. How can contradictions in spectral data be resolved during structural elucidation?
Conflicting NMR/IR signals (e.g., overlapping aromatic protons) are addressed by:
- 2D NMR Techniques (COSY, HSQC) to assign adjacent protons/carbons .
- Isotopic Labeling : Tracking reaction intermediates via ¹⁵N or ¹³C isotopes .
- Single-Crystal XRD : Provides unambiguous structural confirmation .
Methodological Recommendations
- Synthesis : Prioritize DMF with ZnCl₂ catalysis for higher yields .
- Characterization : Combine XRD with DFT for electronic profiling .
- Biological Testing : Use Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) and human cell lines (e.g., HeLa) for activity/toxicity screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
